molecular formula C60H91N5O13 B1239137 Sanglifehrin A

Sanglifehrin A

货号: B1239137
分子量: 1090.4 g/mol
InChI 键: ONJZYZYZIKTIEG-CFBQITSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study Sanglifehrin A's mechanism of action, and how should researchers optimize these models for reproducibility?

this compound (SfA) is studied using in vitro assays (e.g., mPTP inhibition in isolated mitochondria) and structural biology techniques (e.g., X-ray crystallography of CYPA:SfA complexes). For mitochondrial studies, standardized protocols for isolating mitochondria and measuring Ca²⁺-induced swelling (ΔA520/min/mg protein) are critical . For structural studies, co-crystallization with CYPA and KRAS mutants (e.g., G12C) requires precise buffer optimization (pH 7.4, 20°C) and cryoprotection . Reproducibility hinges on reporting NIH-compliant experimental conditions (e.g., mitochondrial protein concentration, Ca²⁺ titration) and validating results across ≥3 independent replicates .

Q. How do researchers validate this compound's target engagement in CYPA-KRAS interaction studies?

Target engagement is validated via:

  • Biochemical assays : Competitive binding studies using fluorescence polarization (FP) with labeled CYPA and SfA derivatives.
  • Structural validation : X-ray crystallography of ternary complexes (e.g., CYPA:SfA:KRAS G12C) to confirm binding interfaces .
  • Functional assays : Measuring KRAS downstream signaling (e.g., ERK phosphorylation) in cell lines treated with SfA derivatives. Researchers must include negative controls (e.g., CYPA knockout cells) and cross-validate with orthogonal methods (e.g., SPR kinetics) .

Advanced Research Questions

Q. What strategies address contradictions in this compound's reported effects on mPTP inhibition across different experimental systems?

Discrepancies in mPTP inhibition (e.g., SfA’s efficacy in isolated mitochondria vs. cell-based models) arise from differences in mitochondrial preparation (e.g., tissue source, purity) and assay conditions (e.g., Ca²⁺ load). To resolve these:

  • Standardize protocols : Use identical mitochondrial isolation buffers (e.g., 250 mM sucrose, 1 mM EGTA) and Ca²⁺ concentrations (e.g., 200 µM) .
  • Control for confounding factors : Test SfA alongside cyclosporin A (CsA, a known mPTP inhibitor) and report % inhibition relative to baseline .
  • Cross-system validation : Compare results in primary cells, immortalized lines, and in vivo models to identify system-specific biases .

Q. How can researchers optimize this compound's macrocyclic structure for enhanced CYPA binding and KRAS inhibitory activity?

Structural optimization involves:

  • Fragment-based design : Retain SfA’s CYPA-binding macrocycle (blue region in Fig. 2A) while modifying the linker and reactive warheads (e.g., acrylamide for covalent Cys12 targeting) .
  • Conformational entropy reduction : Introduce indole linkers to rigidify the macrocycle and improve protein contacts .
  • SAR analysis : Systematically test derivatives for CYPA affinity (SPR, Kd ≤ 10 nM) and KRAS inhibition (IC50 in GTPase assays). Prioritize compounds with >50-fold selectivity over off-target cyclophilins .

Q. What challenges arise in the total synthesis of this compound, and how are they methodologically addressed?

Key challenges include:

  • Macrocycle construction : Use biomimetic strategies (e.g., late-stage ring-closing metathesis) to form the 22-membered macrocycle with minimal epimerization .
  • Stereochemical control : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) for installing 7 chiral centers. Confirm configurations via NOESY and X-ray analysis .
  • Scalability : Optimize protecting groups (e.g., TBS ethers) and purification (HPLC with chiral columns) to achieve >95% purity for biological testing .

Q. Data Analysis & Reporting

Q. How should researchers statistically analyze this compound's dose-response data to account for non-linear effects in KRAS inhibition assays?

  • Model fitting : Use a four-parameter logistic curve (Hill equation) to calculate EC50 and Hill coefficients. Report R² values to assess goodness-of-fit .
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers. Include raw data in supplementary materials .
  • Replicate consistency : Perform ANOVA with post-hoc Tukey tests for ≥3 biological replicates. Disclose sample sizes (e.g., n=14 for control groups in mitochondrial assays) .

Q. What criteria determine whether this compound derivatives warrant progression to in vivo preclinical trials?

Prioritize compounds with:

  • Potency : IC50 < 100 nM in KRAS-driven cell lines (e.g., NCI-H358).
  • Selectivity : ≥10-fold selectivity over non-target kinases (e.g., EGFR, BRAF).
  • ADMET profile : Favorable pharmacokinetics (oral bioavailability >20%, t½ >4 hrs) and low cytotoxicity (CC50 >10 µM in HEK293 cells) .

属性

分子式

C60H91N5O13

分子量

1090.4 g/mol

IUPAC 名称

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone

InChI

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1

InChI 键

ONJZYZYZIKTIEG-CFBQITSMSA-N

SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

手性 SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

规范 SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

同义词

sanglifehrin A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A
4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A
4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A
4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A
4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A
4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Sanglifehrin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。